![molecular formula C11H12F3N3O B15113323 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15113323.png)
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring and a trifluoromethyl-substituted pyridine ring
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with pyrrolidine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Biology: It is employed in the study of biological pathways and mechanisms, especially those involving pyrrolidine and pyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanol: This compound has a similar trifluoromethyl-substituted pyridine ring but differs in the functional group attached to the pyridine ring.
(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: This compound features a pyrrolidine ring and a pyridine ring but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12F3N3O |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)9-4-3-7(6-16-9)17-5-1-2-8(17)10(15)18/h3-4,6,8H,1-2,5H2,(H2,15,18) |
InChI Key |
YNCAHESGMGSNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CN=C(C=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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